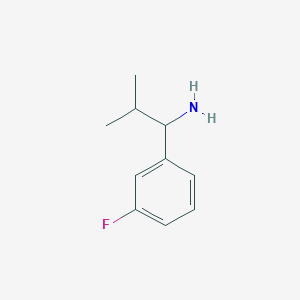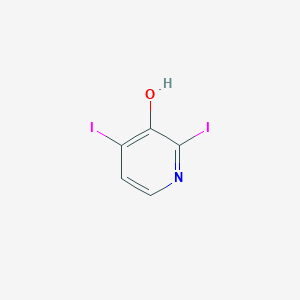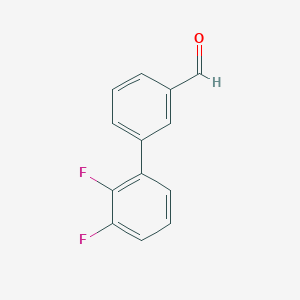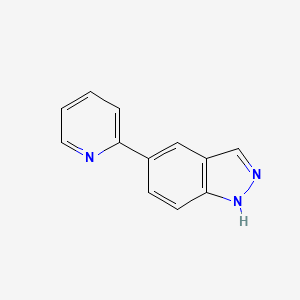
5-Pyridin-2-YL-1H-indazole
Vue d'ensemble
Description
5-Pyridin-2-YL-1H-indazole is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is also known by other synonyms such as 1H-Indazole, 5-(2-pyridinyl)- .
Synthesis Analysis
The synthesis of indazole derivatives has been reported in various studies . For instance, a study reported the synthesis of 19 novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study discussed the synthesis of 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones for MCH-1 activity .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring linked to an indazole ring . The indazole ring is a heterocyclic aromatic organic compound .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives have been explored in various studies . For example, a study reported the reaction of 5-bromo-1-(2-cyanopyridin-4-yl)-1H-indazole-3-carboxamide with thionyl chloride in methanol .Applications De Recherche Scientifique
Activité anticancéreuse
5-Pyridin-2-YL-1H-indazole : les dérivés ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. Une nouvelle série de ces composés a été synthétisée et évaluée pour ses effets antiprolifératifs sur diverses lignées de cellules cancéreuses humaines . Ces études sont cruciales car elles contribuent au développement de nouveaux agents thérapeutiques qui peuvent cibler sélectivement les cellules cancéreuses, conduisant potentiellement à des traitements avec moins d'effets secondaires.
Agents anti-inflammatoires
Les dérivés de l'indazole, y compris la This compound, se sont avérés prometteurs en tant qu'agents anti-inflammatoires. Certains composés se sont avérés posséder une activité anti-inflammatoire élevée avec un potentiel ulcérogène minimal . Ceci est particulièrement important dans la recherche de nouveaux médicaments capables de gérer efficacement l'inflammation sans effets gastro-intestinaux indésirables.
Propriétés antimicrobiennes
Les propriétés antimicrobiennes des dérivés de l'indazole en font des candidats pour le traitement des infections bactériennes. La recherche a indiqué que certains composés de This compound présentent une activité antibactérienne significative, qui pourrait être exploitée pour développer de nouveaux antibiotiques à une époque de résistance croissante aux antibiotiques .
Activité antiprotozoaire
Les composés de l'indazole ont également été explorés pour leur activité antiprotozoaire. Cette application est essentielle pour le développement de traitements contre les infections protozoaires, qui constituent un problème de santé majeur dans de nombreuses régions du monde .
Activité sérotoninergique
Certains analogues de la This compound ont été synthétisés et évalués pour leur aptitude à agir comme agonistes des récepteurs 5-HT2 . Ces récepteurs sont impliqués dans divers processus neurologiques, et les agonistes peuvent avoir des applications thérapeutiques dans le traitement de troubles tels que la dépression et l'anxiété.
Inhibition de la COX-2
Certains dérivés de l'indazole ont été identifiés comme des inhibiteurs de la cyclo-oxygénase-2 (COX-2), qui joue un rôle dans l'inflammation et la douleur . Les inhibiteurs de la COX-2 peuvent soulager les affections inflammatoires sans les effets secondaires gastro-intestinaux associés aux anti-inflammatoires non stéroïdiens (AINS) traditionnels.
Applications antivirales
La recherche sur les applications antivirales de la This compound est en cours, l'accent étant mis sur le développement de traitements contre des virus tels que le VIH. La capacité à inhiber la réplication virale rend ces composés précieux dans la lutte contre les maladies virales .
Mécanisme D'action
Target of Action
For instance, some indazole derivatives have been reported to show activity against the melanin-concentrating hormone receptor 1 (MCHR1) .
Mode of Action
It can be inferred from the properties of indazole derivatives that they interact with their targets and induce changes that lead to their observed biological activities .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of a compound, and these factors should be considered when evaluating the compound’s therapeutic potential .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Pyridin-2-YL-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit protein kinase B/Akt, a key enzyme involved in cell survival and proliferation . Additionally, this compound interacts with cyclo-oxygenase-2 (COX-2), inhibiting its activity and thereby reducing the production of pro-inflammatory mediators . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit the growth of several cancer cell lines, including colon and melanoma cells . This compound influences cell signaling pathways, particularly those involving protein kinase B/Akt, leading to reduced cell proliferation and increased apoptosis . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as protein kinase B/Akt and COX-2, inhibiting their activity . This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways essential for cell survival and proliferation . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can maintain its inhibitory effects on cell proliferation and inflammation, suggesting its potential for chronic therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into various metabolites that are excreted via the kidneys . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
5-pyridin-2-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-13-11(3-1)9-4-5-12-10(7-9)8-14-15-12/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRAQILXOCCSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-51-5 | |
| Record name | 885272-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





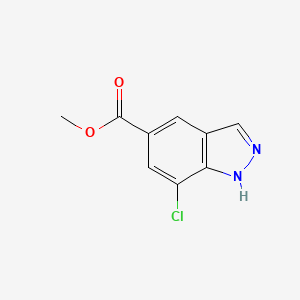
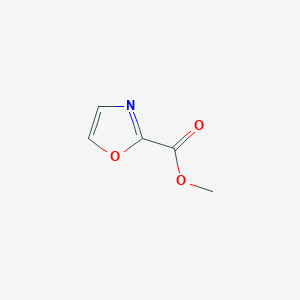
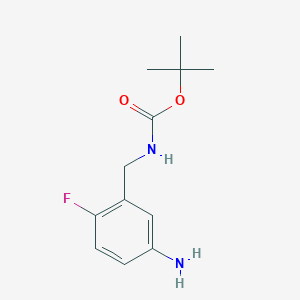
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)


